Testosterone buciclate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105165-22-8 |
|---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
ODZDZTOROXGJAV-IRWJKHRASA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Isomeric SMILES |
CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonyms |
20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Chemistry of Testosterone Buciclate
Structural Design Principles for Extended Release Androgen Esters
The therapeutic application of native testosterone (B1683101) is limited by its rapid metabolism and short biological half-life. semanticscholar.org To overcome these limitations, chemical modifications, particularly esterification at the 17β-hydroxyl group, have been employed to create long-acting prodrugs. nih.gov
Rational Design of C17β Esterification for Prolonged Action
Esterification of the 17β-hydroxyl group of testosterone with a carboxylic acid creates a less polar and more lipophilic molecule. pfizer.comwikipedia.org When administered intramuscularly in an oil vehicle, these esters are slowly released from the injection site and are then hydrolyzed by non-specific esterases in the blood and tissues to release active testosterone. researchgate.net The rate of release and, consequently, the duration of action are influenced by the chain length and structure of the esterifying acid. researchgate.netnih.gov Longer and more complex ester chains generally result in slower absorption and a longer duration of action. semanticscholar.org This principle has guided the development of various testosterone esters, from the short-acting propionate (B1217596) to the longer-acting enanthate and undecanoate. wikipedia.org Testosterone buciclate, with its bulky cycloalkylcarboxylate moiety, was designed based on this principle to achieve a very long duration of action. wikipedia.orgcambridge.org
Characterization of the Buciclate Moiety (4-butylcyclohexane-1-carboxylate)
The buciclate moiety is the trans-4-butylcyclohexane-1-carboxylate group. wikipedia.orgwikipedia.org This bulky, lipophilic group is key to the extended-release properties of this compound. The cyclohexane (B81311) ring provides a rigid and sterically demanding structure, while the butyl group further increases its lipophilicity. The trans-configuration of the substituents on the cyclohexane ring is a specific stereochemical feature of the molecule. wikipedia.orgdrugfuture.com
Table 1: Properties of Buciclate Moiety Precursor
| Property | Value |
|---|---|
| IUPAC Name | 4-butylcyclohexane-1-carboxylic acid |
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| Physical Form | White to Yellow Solid |
Data sourced from multiple chemical suppliers and databases. wikipedia.org
Synthetic Pathways and Methodologies
The synthesis of this compound involves the esterification of testosterone with 4-butylcyclohexane-1-carboxylic acid or its activated derivative. drugfuture.com
Chemical Precursors and Reaction Optimization
The primary chemical precursors for the synthesis of this compound are testosterone and trans-4-butylcyclohexane-1-carboxylic acid. drugfuture.com The synthesis of the latter can be achieved through several routes. One method involves the Birch reduction of 4-butylbenzoic acid, followed by further reduction and isomerization to obtain the desired trans-isomer. drugfuture.com Another pathway starts with the reduction of 4-butylbenzoic acid to 4-butylcyclohexanecarboxylic acid, which predominantly yields the cis-isomer. This is then converted to the ethyl ester, isomerized to the trans-isomer using sodium ethoxide, and subsequently hydrolyzed to the trans-acid. drugfuture.com
The esterification reaction itself typically involves activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl2). drugfuture.com The resulting trans-4-butylcyclohexanecarbonyl chloride is then reacted with testosterone in the presence of a base, such as pyridine, to yield this compound. drugfuture.comnih.gov Optimization of this reaction would involve adjusting parameters such as solvent, temperature, and reaction time to maximize the yield and purity of the final product.
Table 2: Example Synthetic Precursors
| Compound | Role |
|---|---|
| Testosterone | Steroid backbone |
| 4-Butylbenzoic acid | Starting material for the buciclate moiety |
| Thionyl chloride | Reagent for acyl chloride formation |
| Pyridine | Base catalyst for esterification |
Information compiled from synthetic procedures. drugfuture.com
Stereochemical Control in Synthesis
The stereochemistry of the testosterone molecule, particularly at the C17 position, is crucial for its biological activity. The hydroxyl group at C-17 is in the β-configuration. uou.ac.in During the esterification process, this stereocenter must be preserved. The synthesis of the buciclate moiety also requires stereochemical control to obtain the trans-isomer of 4-butylcyclohexane-1-carboxylic acid, as this specific isomer is used in the final compound. drugfuture.com The separation of cis and trans isomers can be achieved through methods like the formation of a crystalline inclusion complex with thiourea, which selectively isolates the trans-isomer. drugfuture.com
Radiosynthesis for Tracer Studies
For pharmacokinetic and metabolic studies, radiolabeled versions of this compound have been synthesized. drugfuture.com This involves using a radiolabeled precursor, such as [4-¹⁴C]-testosterone or tritium-labeled trans-4-butylcyclohexanecarboxylic acid. drugfuture.com The synthesis then follows the same pathway as the non-labeled compound, condensing the radiolabeled testosterone with the acyl chloride of the buciclate moiety or vice versa. drugfuture.com For instance, [4-¹⁴C]-testosterone 17β-trans-4-butylcyclohexane carboxylate has been prepared for such studies. drugfuture.com The purification of these radiolabeled tracers is often carried out using techniques like high-performance liquid chromatography (HPLC). These tracer studies are essential for understanding the absorption, distribution, metabolism, and excretion of the drug. oup.comoup.com
Comparative Analysis of Derivatization Strategies for Pharmacological Modulation
The pharmacological properties of testosterone, particularly its short biological half-life of approximately 10 minutes when administered in its pure form, necessitate chemical modification for clinical utility. scispace.comwikipedia.org Derivatization, primarily through esterification of the 17β-hydroxyl group, is the principal strategy employed to create prodrugs with prolonged-release characteristics. scispace.comnih.gov This approach transforms the testosterone molecule into a more lipophilic compound, which, when administered via intramuscular depot injection, is released slowly from the oily or aqueous vehicle into the bloodstream. Subsequently, endogenous esterases hydrolyze the ester bond, releasing active testosterone over an extended period. The specific nature of the esterifying acid is a critical determinant of the drug's pharmacokinetic profile, including its rate of absorption, duration of action, and the stability of serum testosterone levels.
A variety of testosterone esters have been developed, each representing a distinct derivatization strategy aimed at achieving a specific release profile. These range from short-chain esters like testosterone propionate to long-chain variants such as testosterone undecanoate. scispace.comwikipedia.org this compound (testosterone 17β-(trans-4-butylcyclohexyl)carboxylate) represents a unique approach within this paradigm. wikipedia.org Developed in the 1970s and 1980s through a collaboration between the World Health Organization (WHO) and the National Institute of Child Health and Human Development (NICHD), it was identified as a promising long-acting agent for androgen replacement and potential male contraception. scispace.comwikipedia.orgnih.gov
The derivatization strategy for this compound involves esterification with trans-4-butylcyclohexanecarboxylic acid. drugfuture.comresearchgate.net This bulky, sterically hindered cycloalkylcarboxylic acid structure is key to its pharmacological properties. nih.gov The steric hindrance is thought to slow the rate of hydrolysis by esterase enzymes, leading to a very slow liberation of free testosterone. nih.gov This results in a remarkably long duration of action and a stable release profile, avoiding the sharp initial peaks in testosterone levels often seen with other esters. wikipedia.orgresearchgate.net Unlike most testosterone esters which are formulated in oily solutions, this compound was developed as a microcrystalline aqueous suspension. wikipedia.orgcambridge.org
The clinical and pharmacological impact of different esterification strategies is best understood through a comparative analysis of their pharmacokinetic parameters. Shorter ester chains, such as in testosterone propionate, result in a faster release and a shorter half-life, necessitating frequent administration. scispace.com Longer, straight-chain esters like enanthate and undecanoate offer progressively longer durations of action. wikipedia.orgresearchgate.net this compound stands apart due to its significantly extended pharmacokinetic profile, surpassing even other long-acting esters.
Studies have demonstrated that a single intramuscular injection of this compound can maintain physiological testosterone levels for up to four months. wikipedia.org Comparative pharmacokinetic data from studies in hypogonadal men revealed a terminal elimination half-life of 29.5 days for this compound, which is substantially longer than that of testosterone enanthate (4.5 days). wikipedia.orgresearchgate.net Similarly, the mean residence time for this compound was found to be 60.0 days, compared to just 8.5 days for testosterone enanthate. wikipedia.org This extended duration is also superior to that of testosterone undecanoate, which has reported elimination half-lives of 20.9 days in tea seed oil and 33.9 days in castor oil. wikipedia.orgwikipedia.org
A comparative study in bonnet monkeys further highlighted the efficacy of the buciclate ester. The elimination half-life of this compound was 766.30 hours, vastly exceeding that of native testosterone (12.41 minutes), testosterone enanthate, and testosterone undecanoate. benthamopen.com This study also showed that when delivered via a Silastic implant, this compound maintained a target testosterone concentration for 133 days, compared to 112 days for undecanoate and 105 days for enanthate. benthamopen.com This sustained release profile makes this compound a prime example of how targeted derivatization can profoundly modulate a drug's pharmacological action for long-acting applications.
The table below provides a comparative summary of the pharmacokinetic properties of this compound and other commonly referenced testosterone esters, illustrating the effect of different derivatization strategies.
Table 1: Comparative Pharmacokinetic Parameters of Testosterone Esters
| Ester | Ester Structure | Elimination Half-Life | Mean Residence Time (MRT) | Vehicle |
|---|---|---|---|---|
| Testosterone Propionate | Short-chain alkyl | 0.8 days wikipedia.org | Not widely reported | Oily Solution |
| Testosterone Enanthate | Medium-chain alkyl | 4.5 days wikipedia.org | 8.5 days wikipedia.org | Oily Solution |
| Testosterone Cypionate | Medium-chain alkyl | Similar to Enanthate wikipedia.org | Not widely reported | Oily Solution |
| Testosterone Undecanoate | Long-chain alkyl | 20.9 - 33.9 days (vehicle dependent) wikipedia.org | 34.9 - 36.0 days (vehicle dependent) wikipedia.org | Oily Solution |
| This compound | Cycloalkylcarboxylic acid | 29.5 days wikipedia.orgwikipedia.org | 60.0 days wikipedia.org | Aqueous Suspension |
This interactive table summarizes key pharmacokinetic data for different testosterone esters, demonstrating how the chemical structure of the ester derivative influences the drug's duration of action.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Androstenedione |
| Dihydrotestosterone (B1667394) (DHT) |
| Estradiol (B170435) |
| Follicle-Stimulating Hormone (FSH) |
| Luteinizing Hormone (LH) |
| Nandrolone decanoate |
| Progesterone |
| Testosterone |
| Testosterone Acetate (B1210297) |
| This compound |
| Testosterone Cypionate |
| Testosterone Enanthate |
| Testosterone Isocaproate |
| Testosterone Phenylpropionate |
| Testosterone Propionate |
| Testosterone Undecanoate |
| trans-4-butylcyclohexanecarboxylic acid |
Mechanistic Investigations of Testosterone Buciclate Action
In Vitro and Ex Vivo Enzymatic Hydrolysis Kinetics
The conversion of testosterone (B1683101) buciclate to testosterone is a critical step for its biological activity. This process is mediated by enzymes and is influenced by the specific structure of the ester side chain.
Testosterone buciclate is an ester prodrug, meaning it is an inactive compound that is converted into the active hormone, testosterone, within the body. wikipedia.orgnih.gov This conversion is achieved through enzymatic hydrolysis, where the ester bond linking testosterone to the buciclate (trans-4-butylcyclohexane-1-carboxylate) moiety is cleaved. wikipedia.orgnih.gov This process is primarily carried out by non-specific esterases, which are enzymes present in the blood and various tissues. wikipedia.orgresearchgate.net The hydrolysis effectively liberates free testosterone, allowing it to bind to androgen receptors and exert its physiological effects. nih.gov Studies on other testosterone esters have shown that this enzymatic conversion can occur relatively quickly in the blood, to the extent that it can continue ex vivo in collected blood samples, potentially complicating pharmacokinetic analysis if not properly handled with esterase inhibitors. researchgate.net
The exceptionally long duration of action of this compound is largely attributed to the slow rate of its hydrolysis. A key factor influencing this is the steric hindrance provided by the bulky trans-4-n-butylcyclohexane carboxylate ester side-chain. nih.gov This complex structure physically obstructs the approach of esterase enzymes to the ester bond, significantly slowing down the rate of cleavage and the subsequent release of testosterone. nih.gov
The relationship between an ester's chemical properties, such as lipophilicity (fat-solubility) and its hydrolysis rate, is a fundamental principle in steroid prodrug design. The ester side chain modifies the lipophilicity of the testosterone molecule, which in turn affects its absorption, distribution, and ultimately, its accessibility to hydrolytic enzymes. The buciclate ester provides a balance of properties that results in a very slow hydrolysis rate, contributing to its prolonged pharmacokinetic profile compared to esters with shorter or less complex side chains. wikipedia.orgresearchgate.net
The development of long-acting steroid esters has involved systematically modifying the ester chain to understand the relationship between chemical structure, the rate of hydrolysis, and the resulting duration of biological activity. However, research has shown that there is often a lack of direct correlation between in vitro hydrolysis rates and the in vivo duration of action. This indicates that while the chemical nature of the side chain and its susceptibility to hydrolysis are important, they are not the sole determinants of the drug's activity profile. Other factors, particularly the formulation of the drug (such as the vehicle and particle size), play a crucial role.
This compound's prolonged half-life is a clear example of successful structural design. When compared to other testosterone esters, its unique side chain results in a significantly longer terminal elimination half-life. researchgate.net
| Testosterone Ester | Terminal Elimination Half-Life (Days) |
|---|---|
| Testosterone Propionate (B1217596) | 0.8 |
| Testosterone Enanthate | 4.5 |
| Testosterone Undecanoate (in castor oil) | 33.9 |
| This compound | 29.5 |
Data sourced from a 2002 pharmacology review. researchgate.net
Factors Influencing Hydrolysis Rate and Substrate Specificity
Depot Formation and Release Mechanisms in Research Models
The physical formulation of this compound is integral to its function as a long-acting depot injection. The drug's release is a two-stage process: the slow dissolution of drug crystals at the injection site, followed by the enzymatic hydrolysis of the ester in the circulation.
This compound was specifically formulated as a microcrystalline aqueous suspension for intramuscular injection. wikipedia.orgwikiwand.com This type of formulation consists of fine crystals of the drug suspended in a water-based liquid vehicle. gfmer.chwikipedia.org Unlike oil-based solutions where the drug is dissolved, in a suspension, the solid drug particles themselves form a reservoir, or "depot," within the muscle tissue after injection. The drug is then slowly released from this depot as the microcrystals gradually dissolve into the surrounding interstitial fluid. This formulation strategy is a key reason for the compound's very long duration of action, as the dissolution rate limits the amount of drug available for absorption and subsequent hydrolysis. wikipedia.orggfmer.ch
In a microcrystalline suspension, the particle size of the drug is a critical parameter that directly influences its release kinetics. Research on long-acting injectable steroids has established that the duration of action is highly dependent on the crystal size within the aqueous suspension. Smaller particles have a larger surface-area-to-volume ratio and tend to dissolve more quickly, leading to a faster release and shorter duration of action. Conversely, larger particles dissolve more slowly, resulting in a more sustained, prolonged release.
The formulation of this compound was specifically defined to have a particle size with at least 75% of the particles in the range of 10 to 50 micrometers (μm). wikipedia.orgwikiwand.com This specific particle size distribution was chosen to ensure a slow and steady dissolution of the this compound crystals from the intramuscular depot, contributing significantly to its ability to maintain stable testosterone levels for an extended period. wikipedia.orggfmer.ch Studies in non-human primate models have demonstrated the efficacy of this depot formulation, showing that testosterone concentrations can be maintained for extended periods following a single injection. benthamopen.com
| Compound | Delivery System | Peak Concentration (ng/ml) | Time to Peak Concentration (Day) |
|---|---|---|---|
| Testosterone | Alzet Pump | 15.16 ± 0.60 | 9 |
| Testosterone | Silastic Implants | 6.10 ± 0.05 | 21 |
| This compound | Alzet Pump | 26.83 ± 0.44 | 18 |
| This compound | Silastic Implants | 9.60 ± 0.47 | 49 |
Data from a 2012 comparative study in bonnet monkeys. benthamopen.com The study highlights how the delivery mechanism (a proxy for depot characteristics) significantly alters the release kinetics.
Comparative Analysis of Release from Aqueous vs. Oily Vehicles
The formulation of a testosterone ester significantly influences its release kinetics and, consequently, its therapeutic action. This compound was developed as a microcrystalline aqueous suspension. wikipedia.org This formulation is distinct from many other long-acting testosterone esters, which are typically dissolved in an oily vehicle such as castor oil or sesame oil. scribd.comunige.ch
The release of testosterone from this compound is notably slow and prolonged. This is attributed to two primary factors: the physicochemical properties of the ester itself and the nature of the aqueous suspension. The buciclate ester (trans-4-n-butyl cyclohexane (B81311) carboxylate) provides considerable steric hindrance, which slows the rate of enzymatic hydrolysis required to liberate free testosterone. When administered as a microcrystalline suspension, the particles form a depot at the injection site from which the drug is slowly absorbed. wikipedia.orgunige.ch
In contrast, testosterone esters formulated in oily vehicles, like testosterone enanthate, often produce a sharp initial peak in serum testosterone levels within the first few days after injection. scribd.comresearchgate.net This is followed by a steady decline, which can result in supraphysiological levels initially and sub-physiological levels before the next dose. hormonebalance.org Clinical studies have demonstrated that this compound, administered as an aqueous suspension, avoids this initial "burst" release. researchgate.netnih.gov Instead, it provides a more stable and uniform release profile, maintaining testosterone levels within the normal physiological range for an extended period, reportedly up to 12 weeks from a single injection. wikipedia.orgnih.gov
The pharmacokinetic differences are evident in the elimination half-life of the compounds. The prolonged release from the aqueous depot gives this compound a significantly longer half-life compared to esters in oily solutions.
Interactive Table: Comparative Pharmacokinetics of Testosterone Esters
| Compound | Vehicle | Elimination Half-Life (t½) | Reference |
|---|---|---|---|
| This compound | Aqueous Suspension | 29.5 days | wikipedia.orgwikipedia.org |
| Testosterone Enanthate | Oily Vehicle (Castor Oil) | 4.5 days | wikipedia.org |
| Testosterone Undecanoate | Oily Vehicle (Castor Oil) | 33.9 days | wikipedia.orgwikipedia.org |
| Testosterone Undecanoate | Oily Vehicle (Tea Seed Oil) | 20.9 days | wikipedia.orgwikipedia.org |
| Testosterone Propionate | Oily Vehicle | 0.8 days | wikipedia.org |
Molecular Mechanisms of Androgen Receptor Activation
Once testosterone is released from the buciclate ester, it exerts its effects by interacting with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. wikipedia.orgnih.govnih.gov The biological actions of testosterone are not monolithic; they follow several pathways depending on the target tissue and the enzymes present. These pathways include direct interaction with the AR, and indirect actions following conversion to its primary active metabolites: estradiol (B170435) and dihydrotestosterone (B1667394) (DHT). wikipedia.org
The primary or "genomic" mechanism of androgen action begins when testosterone diffuses into a target cell and binds to the AR located in the cytoplasm. wikipedia.orgnih.gov In its inactive state, the AR is complexed with heat shock proteins (HSPs). journalononcology.org Ligand binding induces a conformational change in the AR, causing the dissociation of these HSPs. wikipedia.orgnih.gov
This activated androgen-receptor complex then translocates into the cell nucleus, where it dimerizes. wikipedia.orgjournalononcology.org The AR dimer subsequently binds to specific DNA sequences known as androgen response elements (AREs) located in the regulatory regions of target genes. wikipedia.orgnih.gov This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of androgen-dependent genes and altering protein synthesis to produce the physiological effects of testosterone. nih.govjournalononcology.org
In certain tissues, testosterone can be metabolized into the estrogen estradiol through a process called aromatization. wikipedia.orgswolverine.com This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which is found in various tissues, including adipose tissue, brain, and bone. wikipedia.orgpnas.org
This pathway represents a diversification of testosterone's action, allowing it to mediate effects through the estrogen receptor (ER) in addition to the AR. frontiersin.org The estradiol produced from testosterone can then bind to ER-α or ER-β, initiating a separate signaling cascade that regulates gene expression. This mechanism is crucial for several of testosterone's effects, such as the maintenance of bone mineral density and certain functions within the central nervous system. wikipedia.orgpnas.org Studies have shown that blocking aromatization can prevent some of the beneficial effects of testosterone, highlighting the importance of this pathway. pnas.org
In other tissues, such as the prostate gland, skin, and hair follicles, testosterone can be converted into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgwikipedia.orgnih.gov This conversion is an irreversible reaction catalyzed by the enzyme 5α-reductase. wikipedia.orgwikipedia.org There are at least two major isoenzymes, type 1 and type 2, which have distinct tissue distributions. nih.gov
This metabolic step is often referred to as an "amplification pathway" because DHT is a significantly more powerful agonist of the androgen receptor than testosterone. wikipedia.orgswolverine.com DHT binds to the AR with approximately 2 to 3 times higher affinity and dissociates from the receptor more slowly than testosterone. wikipedia.org In bioassays, DHT has been shown to be 2.5 to 10 times more potent at activating the AR. wikipedia.orgswolverine.com Therefore, in tissues with high 5α-reductase activity, the local conversion of testosterone to DHT leads to a magnified androgenic signal, which is critical for the development and maintenance of male secondary sexual characteristics. wikipedia.orgmedlineplus.gov
Pre Clinical and in Vivo Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Dynamics in Animal Models and Early Human Research
Research into the absorption and distribution of testosterone (B1683101) buciclate following intramuscular injection has revealed a distinct and favorable kinetic profile. Studies in both animals and humans have focused on understanding how the compound is released from the injection depot and becomes available systemically.
Following intramuscular administration, testosterone buciclate, formulated as a microcrystalline aqueous suspension, forms a depot from which the ester is slowly absorbed. wikipedia.org A key characteristic of its absorption kinetics is the absence of a significant initial burst or peak release of testosterone, which is often observed with other oil-based testosterone esters like testosterone enanthate. researchgate.netnih.gov This leads to a more stable and uniform release of testosterone into the circulation.
In early clinical research involving hypogonadal men, a single intramuscular injection of 600 mg of this compound resulted in a gradual increase in serum testosterone levels, reaching a maximum concentration (Cmax) of 13.1 ± 0.9 nmol/L at week six (tmax). researchgate.netnih.govresearchgate.net This slow rise to peak levels underscores the controlled absorption from the depot site.
Studies in castrated cynomolgus monkeys also confirmed these favorable pharmacokinetics. researchgate.net Research in adult male bonnet monkeys provided more detailed absorption data, calculating an absorption half-life (t½α) of 13.28 hours, which was significantly longer than that of testosterone itself and other esters like testosterone propionate (B1217596) and testosterone enanthate. benthamopen.com This extended absorption phase contributes to its prolonged duration of action.
The bioavailability of drugs administered via intramuscular injection is generally very high. wikipedia.org For this compound, this route of administration ensures that a very high percentage of the prodrug enters the systemic circulation to be hydrolyzed into active testosterone. wikipedia.orgwikipedia.org Once absorbed from the intramuscular depot, the testosterone ester is rapidly hydrolyzed in the plasma. researchgate.net This efficient conversion and high bioavailability are crucial for its efficacy as a long-acting androgen preparation. A single injection has been shown to maintain testosterone levels within the normal physiological range for up to 12 weeks in hypogonadal men and for as long as four months in castrated monkeys. nih.govbenthamopen.com
Characterization of Depot Absorption Kinetics
Elimination Kinetics and Half-Life Determination in Research Studies
The elimination kinetics of this compound are a primary determinant of its extended dosing interval. Extensive research has been conducted to calculate its half-life and mean residence time, often in direct comparison to other long-acting testosterone esters.
Pharmacokinetic analysis from research studies in hypogonadal men has consistently determined the terminal elimination half-life (t½β) of this compound to be approximately 29.5 days. researchgate.netnih.govresearchgate.netwikipedia.org This is substantially longer than the half-life of more commonly used esters such as testosterone enanthate, which is about 4.5 days. researchgate.netwikipedia.orgresearchgate.net
In animal models, similar long-acting properties have been observed. A study in bonnet monkeys reported an elimination phase half-life (t½β) of 766.3 hours (approximately 31.9 days). benthamopen.com Another study in cynomolgus monkeys also noted that the serum half-life for this compound was longer than that for testosterone enanthate. nih.gov
Table 1: Terminal Elimination Half-Life of Testosterone Esters in Humans
| Compound | Elimination Half-Life (Days) |
| Testosterone Propionate | 0.8 |
| Testosterone Enanthate | 4.5 |
| This compound | 29.5 |
| Testosterone Undecanoate (in Castor Oil) | 33.9 |
Data sourced from human clinical studies. researchgate.netwikipedia.org
The Mean Residence Time (MRT), which represents the average time a drug molecule remains in the body, is another key pharmacokinetic parameter highlighting the longevity of this compound. In a clinical study with hypogonadal men, the MRT for this compound was calculated to be 65.0 ± 9.9 days. nih.gov Another source reports the MRT as 60.0 days. wikipedia.org This is significantly longer than the MRT for testosterone enanthate, which is 8.5 days, further demonstrating the prolonged presence of this compound in the system. wikipedia.org
Direct comparisons reveal the unique pharmacokinetic advantages of this compound. Unlike testosterone enanthate and testosterone undecanoate, this compound does not produce a sharp initial spike in testosterone levels. wikipedia.orgresearchgate.net Instead, it provides highly uniform levels that decrease very gradually. wikipedia.org
A study in cynomolgus monkeys directly compared this compound with testosterone enanthate and testosterone undecanoate. The pharmacokinetic profiles showed higher peak testosterone levels for the enanthate ester, while the serum half-lives were longer for both testosterone undecanoate and this compound. nih.gov
In a comprehensive comparative study in bonnet monkeys, this compound demonstrated the longest half-life during both the absorption and elimination phases compared to testosterone, testosterone propionate, testosterone enanthate, and testosterone undecanoate. benthamopen.com This study concluded that this compound was approximately 3990 times more potent than testosterone in terms of its elimination half-life. benthamopen.com This extended kinetic profile suggests its potential to maintain stable, physiological testosterone concentrations for up to 20 weeks from a single injection. wikipedia.org
Table 2: Comparative Pharmacokinetic Parameters in Bonnet Monkeys
| Compound | Absorption Half-Life (t½α) | Elimination Half-Life (t½β) |
| Testosterone | 12.05 min | 12.41 min |
| Testosterone Propionate | 1.20 h | 21.90 h |
| Testosterone Enanthate | 3.04 h | 111.40 h |
| Testosterone Undecanoate | 4.90 h | 549.00 h |
| This compound | 13.28 h | 766.30 h |
Data sourced from a comparative study in adult male bonnet monkeys. benthamopen.com
Mean Residence Time Analysis
Characterization of Sustained Androgen Release Profiles in Research Settings
This compound is a long-acting ester of testosterone developed for its favorable pharmacokinetic profile, aiming to provide stable and prolonged androgen levels. wikipedia.org
Methodologies for Achieving and Maintaining Stable Androgen Levels
Pre-clinical studies in non-human primates, specifically cynomolgus monkeys (Macaca fascicularis), have been instrumental in characterizing the sustained-release properties of this compound. nih.govbioscientifica.com Research has shown that a single intramuscular injection can maintain serum testosterone concentrations within the normal physiological range for an extended period. benthamopen.com For instance, in castrated cynomolgus monkeys, a single 40 mg injection of this compound maintained normal serum testosterone levels for up to four months. benthamopen.com
Different delivery systems have been explored to optimize the release profile. A comparative study in adult male bonnet monkeys evaluated intramuscular injections, Alzet pumps, and Silastic implants. benthamopen.com While intramuscular administration led to a peak concentration around day 13, both Alzet pumps and Silastic implants provided more prolonged and stable release. benthamopen.com Specifically, Silastic implants maintained a 5 ng/ml testosterone concentration for up to 133 days with this compound, significantly longer than with testosterone enanthate or undecanoate. benthamopen.com
In early human research involving hypogonadal men, a single intramuscular injection of 600 mg of this compound resulted in serum androgen levels being maintained in the normal range for up to 12 weeks without an initial supraphysiological peak. nih.gov A higher dose of 1000 mg extended this duration to approximately 16 weeks. hormonebalance.org
Determination of the Duration of Action in Pre-Clinical and Early Human Research
The duration of action of this compound has been a key focus of research. In castrated and GnRH antagonist-suppressed cynomolgus monkeys, a duration of over 10 weeks was anticipated based on body weight. bioscientifica.com Studies in hypogonadal men have provided more precise data. A single 600 mg intramuscular injection demonstrated a terminal elimination half-life of 29.5 days and a mean residence time of 65.0 days. nih.gov In contrast, testosterone enanthate has a much shorter terminal elimination half-life of 4.5 days. nih.gov
The prolonged action of this compound is attributed to the slow release of the ester from the intramuscular depot. oup.com This characteristic allows for significantly longer injection intervals compared to other testosterone esters. nih.gov
| Study Population | Administration Method | Key Findings on Duration of Action |
| Castrated Cynomolgus Monkeys | Single 40 mg IM injection | Maintained normal serum testosterone for up to 4 months. benthamopen.com |
| Hypogonadal Men | Single 600 mg IM injection | Maintained normal androgen levels for up to 12 weeks. nih.gov |
| Hypogonadal Men | Single 1000 mg IM injection | Maintained normal serum testosterone for approximately 16 weeks. hormonebalance.org |
| Hypogonadal Men | Single 600 mg IM injection | Terminal elimination half-life of 29.5 days; mean residence time of 65.0 days. nih.gov |
Pharmacodynamic Marker Modulation in Research Models
The administration of this compound induces significant changes in key pharmacodynamic markers, particularly those related to the hypothalamic-pituitary-gonadal (HPG) axis.
Investigation of Gonadotropin Suppression (LH, FSH)
A primary effect of exogenous testosterone administration is the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), through negative feedback on the pituitary gland. nih.gov Pre-clinical studies in cynomolgus monkeys treated with this compound demonstrated a complete abolishment of serum LH bioactivity. nih.govbioscientifica.com Serum concentrations of FSH were also suppressed in a dose-dependent manner. nih.govbioscientifica.com
Interestingly, in a study using a lower dose of 10 mg/kg of this compound in cynomolgus monkeys, a temporary rebound of FSH, but not bioactive LH, was observed between weeks 4 and 8 after the first injection. nih.govbioscientifica.com This rebound was followed by a restimulation of testis size and sperm numbers, highlighting the crucial role of FSH in primate spermatogenesis. bioscientifica.comoup.com
In early human trials for male contraception, a single 1200 mg injection of this compound in healthy men led to significant suppression of gonadotropins for at least 18 weeks. researchgate.netcambridge.org In a study with hypogonadal men, a 600 mg dose significantly suppressed gonadotropins, whereas a 200 mg dose did not produce a significant change. nih.gov The degree of gonadotropin suppression appears to be a critical factor in the efficacy of testosterone-based male contraceptive approaches. nih.govnih.gov
| Research Model | This compound Administration | Effect on LH | Effect on FSH |
| Cynomolgus Monkeys | 10 mg/kg and 20 mg/kg | Completely abolished serum LH bioactivity. nih.govbioscientifica.com | Suppressed in a dose-dependent manner. nih.govbioscientifica.com |
| Healthy Men | Single 1200 mg IM injection | Significantly suppressed for at least 18 weeks. researchgate.netcambridge.org | Significantly suppressed for at least 18 weeks. researchgate.netcambridge.org |
| Hypogonadal Men | Single 600 mg IM injection | Significantly suppressed. nih.gov | Significantly suppressed. nih.gov |
Modulation of Spermatogenesis in Experimental Systems
The suppression of gonadotropins by this compound directly impacts spermatogenesis. In cynomolgus monkeys, treatment led to pronounced suppression of spermatogenesis, resulting in severe oligozoospermia or transient azoospermia. nih.govbioscientifica.com However, consistent azoospermia was not achieved in this particular study. nih.govbioscientifica.com The suppression of spermatogenesis was found to be more closely related to the suppression of FSH than to testicular androgen levels. nih.govoup.com
In human contraceptive trials, a single 1200 mg injection of this compound suppressed spermatogenesis to azoospermia in three out of eight volunteers, starting at week 10 and lasting for several weeks. nih.gov In these "responders," LH and FSH were suppressed to the lower limits of the assay. nih.gov This suggests individual variability in the endocrine response to exogenous testosterone. nih.gov Combination regimens, for instance with levonorgestrel (B1675169) butanoate, have also been investigated in bonnet monkeys and showed effective suppression of spermatogenesis. researchgate.net
Research on Testicular Volume Changes in Pre-Clinical Models
Changes in testicular volume are a direct consequence of the suppression of spermatogenesis. In cynomolgus monkeys treated with this compound, testicular volume declined significantly. nih.gov The nadir testis size was observed to be 30-40% of the baseline measurement. nih.govbioscientifica.com Following the rebound in FSH levels seen at the lower dose, a restimulation of testis size was observed, further linking testicular function to FSH levels. bioscientifica.com These suppressive effects on testicular volume were fully reversible after the cessation of treatment. bioscientifica.com
Analytical Research Methodologies for Testosterone Buciclate and Its Metabolites
Advanced Chromatographic and Spectrometric Techniques for Quantification
The analysis of testosterone (B1683101) esters like testosterone buciclate often involves sophisticated separation and detection techniques to ensure specificity and accuracy, particularly within complex biological matrices.
Mass spectrometry (MS) coupled with chromatographic separation, particularly liquid chromatography (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has become the gold standard for the quantification of steroids, including testosterone and its esters. annlabmed.orgnih.gov These methods offer superior specificity and sensitivity compared to traditional immunoassays, minimizing the risk of cross-reactivity with other endogenous steroids. annlabmed.org
In the context of testosterone ester analysis, LC-MS/MS methods have been developed to determine various esters in serum. diva-portal.org For instance, a study optimizing LC-MS/MS parameters for nine testosterone esters identified the C18 column as providing excellent separation, with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 5) yielding high sensitivity for Multiple Reaction Monitoring (MRM) detection. diva-portal.org While this study did not specifically include this compound, the principles are directly applicable. At least three possible MRM transitions were identified for each ester, a key aspect for definitive identification and quantification. diva-portal.org
Furthermore, ultra-high-performance liquid chromatography combined with time-of-flight mass spectrometry (UHPLC/TOFMS) has been utilized for the identification of unknown androgens in various samples. researchgate.netmdpi.com In one such study, this compound was tentatively identified in a sports supplement through this technique, which relied on accurate mass database searching. researchgate.netmdpi.com This highlights the power of high-resolution mass spectrometry in identifying compounds even without the availability of certified reference standards.
The following table summarizes typical parameters for the LC-MS/MS analysis of testosterone esters, which are foundational for developing a method for this compound.
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18 (Octadecyl) | diva-portal.org |
| Mobile Phase A | Ammonium Acetate Buffer (e.g., 5 mM, pH 5) | diva-portal.org |
| Mobile Phase B | Methanol or Acetonitrile | diva-portal.org |
| Elution | Gradient | diva-portal.org |
| Mass Spectrometry | ||
| Ionization | Electrospray Ionization (ESI) | diva-portal.org |
| Mode | Multiple Reaction Monitoring (MRM) | diva-portal.org |
| Internal Standard | Deuterium-labeled testosterone (e.g., d2-testosterone) |
While mass spectrometry is the reference standard, immunoassays offer a high-throughput and cost-effective alternative for certain applications. A time-resolved fluorescence immunoassay for salivary testosterone has been developed and validated, notably in a clinical study monitoring testosterone replacement therapy with this compound. nih.gov This assay demonstrated a good correlation with an established radioimmunoassay (r = 0.89) and possessed adequate sensitivity and precision for clinical monitoring. nih.gov
However, it is widely acknowledged that commercial immunoassays for testosterone can suffer from a lack of accuracy, especially at the low concentrations found in women and children, and may overestimate or underestimate levels when compared to isotope-dilution gas chromatography-mass spectrometry (ID/GC-MS). Therefore, any immunoassay used for the analysis of testosterone following this compound administration must undergo rigorous validation.
Key validation parameters for a time-resolved fluorescence immunoassay used in a this compound study are presented below.
| Parameter | Result | Reference |
| Detection Limit | 16 pmol/l | nih.gov |
| Intra-assay CV | 8.9% (at 302 pmol/l) | nih.gov |
| Inter-assay CV | 8.7% (at 305 pmol/l) | nih.gov |
| Correlation with RIA | r = 0.89 | nih.gov |
| Sample Volume | 180 µL for extraction and duplicate | nih.gov |
Application of Mass Spectrometry-Based Methods as Reference Standards
Optimization of Biological Sample Collection and Preparation for Androgen Analysis
The choice of biological matrix and the methods for its collection and preparation are critical for obtaining reliable analytical results for androgens.
The measurement of testosterone in saliva is an attractive, non-invasive alternative to serum analysis, as it is believed to reflect the biologically active, free fraction of the hormone. nih.gov A clinical study on this compound in hypogonadal men involved the collection of both blood and saliva samples, allowing for a direct comparison. nih.govresearchgate.net
In this study, following a 600 mg intramuscular injection of this compound, serum testosterone levels were maintained in the normal range for up to 12 weeks, with maximal levels of 13.1 ± 0.9 nmol/l. nih.govresearchgate.net Concurrently, maximal salivary testosterone levels reached 303 ± 18 pmol/l. nih.gov This demonstrates a correlation between the two matrices, supporting the use of salivary measurements for monitoring therapy with this compound.
However, the relationship between serum and salivary steroid concentrations is complex. Challenges in salivary analysis include the variable matrix of saliva, the presence of binding proteins, and potential contamination. researchgate.net The collection method itself (stimulated vs. unstimulated) can also influence the measured steroid concentrations. nih.gov While some studies show good correlation, others caution that saliva and serum testosterone values from ELISA procedures may not be interchangeable. nih.govresearchgate.net Therefore, while salivary analysis is a promising tool, particularly for stress-free and repeated sampling, careful validation against serum-based reference methods is essential. researchgate.net
Utilization of Labeled Tracers in Metabolic and Kinetic Studies
The use of isotopically labeled compounds is fundamental in pharmacokinetic research. In the context of testosterone esters, deuterium-labeled testosterone has been employed as an internal standard in GC-MS and LC-MS/MS methods to ensure accurate quantification. cambridge.org
Administering this labeled compound would allow researchers to:
Trace the metabolic fate of the buciclate ester itself.
Accurately determine the rate of hydrolysis to testosterone in vivo.
Distinguish the administered testosterone from endogenous production.
Characterize the pharmacokinetics of both the ester and the released testosterone with high precision.
Pharmacokinetic analysis of this compound in hypogonadal men has revealed a terminal elimination half-life of approximately 29.5 days and a mean residence time of about 65.0 days, which is significantly longer than that of other testosterone esters like testosterone enanthate. researchgate.netwikipedia.orgresearchgate.net
The following table summarizes key pharmacokinetic parameters of this compound from a clinical study.
| Pharmacokinetic Parameter | Value (for 600 mg dose) | Reference |
| Maximal Serum Level (Cmax) | 13.1 ± 0.9 nmol/L | nih.govresearchgate.net |
| Time to Maximal Level (Tmax) | 6 weeks | researchgate.net |
| Terminal Elimination Half-life (t½β) | 29.5 ± 3.9 days | researchgate.netwikipedia.org |
| Mean Residence Time | 65.0 ± 9.9 days | researchgate.netwikipedia.org |
Research Paradigms and Exploratory Applications in Reproductive Endocrinology Research
Investigation of Mechanisms for Male Contraceptive Development
The primary approach to hormonal male contraception involves the suppression of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), to inhibit spermatogenesis. nih.gov Testosterone (B1683101) buciclate has been investigated for its potential in this area, both as a standalone agent and in combination with other hormones.
Research into Androgen-Induced Spermatogenesis Suppression
The administration of exogenous androgens like testosterone buciclate is predicated on the negative feedback mechanism of the hypothalamic-pituitary-gonadal axis. mdpi.com By elevating circulating androgen levels, the secretion of LH and FSH from the pituitary gland is suppressed. This reduction in gonadotropin support to the testes leads to a decrease in intratesticular testosterone and disrupts the process of sperm production. tandfonline.com
A clinical trial involving a single intramuscular injection of this compound to healthy male volunteers demonstrated its potential for suppressing spermatogenesis. nih.gov In this study, participants were divided into two groups. While the lower dose did not produce significant suppression, the higher dose group showed promising results.
This study highlighted that in the "responders" who achieved azoospermia, LH and FSH were suppressed to the limits of the assay's detection. nih.gov In contrast, "non-responders" only showed a decrease in LH and FSH to levels near the lower limit of the normal range. nih.gov This suggests that individual differences in the hormonal equilibrium or the set-point for gonadotropin secretion regulation may influence the susceptibility to exogenous androgens. nih.gov Research in cynomolgus monkeys treated with this compound also indicated that the pronounced suppression of spermatogenesis appears to be more closely linked to the inhibition of FSH rather than LH or testicular androgen levels. tandfonline.comoup.comtandfonline.comwildlifefertilitycontrol.org
Exploration of Combination Regimens with Progestogens in Contraceptive Research
To enhance the efficacy of spermatogenesis suppression, particularly in populations that may not respond adequately to androgen monotherapy, research has explored the combination of androgens with progestogens. mdpi.com Progestogens are potent suppressors of gonadotropin secretion, and their addition can lead to a more rapid and profound reduction in LH and FSH levels. mdpi.comoup.com This combination allows for the use of lower androgen doses, which is a key strategy to mitigate potential side effects. mdpi.com
The World Health Organization (WHO) has shown interest in developing a combination of this compound with the long-acting progestogen, levonorgestrel (B1675169) butanoate, as a potential three-monthly injectable contraceptive for men. gfmer.ch Studies have demonstrated that combining progestogens with androgens yields superior results in inducing azoospermia or severe oligospermia compared to testosterone alone. mdpi.com
Efficacy Studies in Non-Human Primate Models for Contraceptive Research
Non-human primate models have been instrumental in the preclinical evaluation of this compound for male contraception. Studies in baboons (Papio hamadryas) have investigated the combination of this compound with levonorgestrel butanoate. gfmer.chscispace.com
In one such study, two combined injections of levonorgestrel butanoate and this compound were administered at a three-month interval to adult male baboons. scispace.com This regimen led to a significant decrease in sperm concentration, with four out of five treated animals providing at least one azoospermic sample during the study period. scispace.com
Similarly, research in cynomolgus macaques demonstrated that this compound could reversibly abolish the bioactivity of serum LH and suppress FSH and inhibin-α levels in a dose-dependent manner, resulting in severe oligozoospermia and transient azoospermia. wildlifefertilitycontrol.orgmdpi.com These studies in non-human primates have provided crucial evidence supporting the potential of this compound, particularly in combination regimens, for male contraceptive development.
Research into Androgen Replacement Models and Endocrine Regulation
Beyond contraception, the long-acting nature of this compound makes it a valuable tool for research into androgen replacement therapies and the long-term regulation of the endocrine system.
Approaches to Sustaining Physiological Androgen Levels in Hypogonadal Research Models
In research models of male hypogonadism, maintaining stable and physiological levels of testosterone is crucial for studying the effects of androgen deficiency and replacement. Due to the unfavorable pharmacokinetics of many available testosterone esters, which can cause undesirable fluctuations in serum levels, this compound has been investigated as a more stable alternative. nih.gov
A phase I clinical study in hypogonadal men demonstrated that a single injection of 600 mg of this compound could increase and maintain serum androgen levels within the normal physiological range for up to 12 weeks, without an initial supraphysiological peak. nih.govgfmer.ch This pharmacokinetic profile is highly desirable for androgen replacement research.
Studies on Long-Term Maintenance of Androgenicity in Experimental Systems
The ability of this compound to provide sustained androgen levels makes it suitable for long-term studies on the maintenance of androgenicity in experimental systems. The pharmacokinetic analysis from the study in hypogonadal men revealed a terminal elimination half-life of 29.5 days and a mean residence time of 65.0 days for the 600 mg dose. nih.gov This long duration of action allows for infrequent administration, which is advantageous in long-term experimental protocols. Throughout these studies, serum estradiol (B170435) levels remained within the normal range, and gonadotropins were significantly suppressed in the higher dose group. nih.gov
Comparative Studies with Other Testosterone Esters and Formulations for Research Optimization
In the field of reproductive endocrinology research, particularly in the development of male hormonal contraceptives and androgen replacement therapies, the optimization of testosterone delivery is paramount. The ideal formulation would maintain serum testosterone levels within a stable, physiological range for an extended period, avoiding the peaks and troughs associated with conventional testosterone esters. This has led to comparative studies of this compound against other esters and an assessment of novel depot systems.
Evaluation of Pharmacokinetic Advantages Over Conventional Esters in Research Comparisons
This compound has been a subject of significant research interest due to its distinct pharmacokinetic profile, which offers considerable advantages over traditionally used testosterone esters like testosterone enanthate and testosterone undecanoate. nih.govnih.gov A primary goal in androgen therapy research is to mimic the natural, stable testosterone levels of a healthy male, a feat that has been challenging with earlier formulations. nih.gov
Conventional esters, such as testosterone enanthate, are typically administered in an oil vehicle and are characterized by a rapid initial release of testosterone. This often leads to supraphysiological serum concentrations shortly after injection, which then decline to sub-normal levels before the next dose. nih.govoup.com These fluctuations can be associated with undesirable fluctuations in mood and libido. oup.com
In contrast, clinical studies have demonstrated that this compound, administered as an aqueous microcrystalline suspension, provides a much more stable and prolonged release of testosterone. nih.govwikiwand.com A key finding from a phase I clinical study in hypogonadal men was the absence of an initial peak release of testosterone after intramuscular injection of this compound. nih.gov In a study involving a 600 mg dose, serum androgen levels were maintained in the normal physiological range for up to 12 weeks. nih.gov Another study showed that a single 1200 mg injection could suppress spermatogenesis for at least 18 weeks while keeping testosterone levels within the normal range. cambridge.org
The pharmacokinetic parameters of this compound underscore its long-acting nature. Research has shown its terminal elimination half-life to be approximately 29.5 days, with a mean residence time of 65.0 days. nih.gov This is a significant extension compared to testosterone enanthate, which has an elimination half-life of around 4.5 days and a mean residence time of 8.5 days. wikipedia.org Even when compared to another long-acting ester, testosterone undecanoate in castor oil, which has an elimination half-life of 33.9 days, this compound demonstrates a more favorable, gradual release profile without the initial spike. wikiwand.comwikipedia.org
These pharmacokinetic advantages make this compound a promising candidate for applications requiring long-term, stable testosterone levels, such as in male contraception research and for androgen replacement therapy in hypogonadal men. nih.govnih.gov
| Testosterone Ester | Vehicle | Elimination Half-Life (Days) | Mean Residence Time (Days) |
|---|---|---|---|
| This compound | Aqueous microcrystalline suspension | 29.5 | 65.0 |
| Testosterone Enanthate | Castor Oil | 4.5 | 8.5 |
| Testosterone Undecanoate | Tea Seed Oil | 20.9 | 34.9 |
| Testosterone Undecanoate | Castor Oil | 33.9 | 36.0 |
| Testosterone Propionate (B1217596) | Oil solution | 0.8 | 1.5 |
Assessment of Novel Depot Systems (e.g., microcrystalline suspensions, microspheres) in Research
The formulation of a drug is as crucial as the active compound itself, especially for long-acting injectables. The development of novel depot systems aims to control the release rate of the drug from the injection site, thereby extending its duration of action and improving its pharmacokinetic profile.
Microcrystalline Suspensions:
This compound was notably developed for administration as a microcrystalline aqueous suspension. wikiwand.comwikipedia.org This is a departure from the oily solutions used for many other testosterone esters. wikiwand.com The microcrystals of this compound, with a defined particle size of at least 75% in the range of 10 to 50 μm, are suspended in a sterile aqueous vehicle. wikipedia.orgunige.ch After intramuscular injection, these microcrystals act as a depot, slowly dissolving and releasing the testosterone ester into the surrounding tissue, from where it is absorbed into the bloodstream. gfmer.ch
The slow dissolution of the microcrystals is a key factor in the prolonged and stable release of testosterone observed with this compound. gfmer.ch This formulation avoids the need for a large volume of oil, which can sometimes be associated with local site reactions. The development of this aqueous microcrystalline suspension was a significant step in creating a long-acting androgen with a favorable pharmacokinetic profile, suitable for extended dosing intervals. nih.gov Research into microcrystal suspensions of other long-acting hormonal agents, such as levonorgestrel butanoate, has also shown promise for contraceptive development. sciencescholar.us
Microspheres:
Another novel depot system that has been explored in androgen therapy research is the use of biodegradable microspheres. gfmer.chnih.gov These are microscopic spherical particles made from biocompatible and biodegradable polymers, such as poly(DL-lactide-co-glycolide) (PLGA), in which the active drug is encapsulated. nih.govnih.gov
Research on testosterone-loaded PLGA microspheres in hypogonadal men has shown that they can maintain therapeutic testosterone levels for an extended period. nih.gov One study demonstrated that a single injection of testosterone microspheres could sustain normal sexual function for 6 to 11 weeks. nih.gov The release of testosterone from these microspheres is controlled by the degradation rate of the polymer matrix. nih.gov
While this compound itself has primarily been studied in a microcrystalline suspension, the research into testosterone microspheres provides a valuable comparative context for advanced depot technologies. Both systems aim to achieve a similar goal: sustained and stable hormone release. However, the manufacturing process for microspheres can be more complex. wikipedia.org A study on microencapsulated Leydig cells for testosterone delivery in rats also highlighted the potential of encapsulation technologies for hormone replacement. pnas.org
Future Directions and Unanswered Questions in Testosterone Buciclate Research
Elucidation of Specific Tissue Distribution and Cellular Receptor Occupancy Kinetics
A fundamental gap in the understanding of testosterone (B1683101) buciclate lies in the precise mapping of its distribution throughout the body and its interaction with androgen receptors at the cellular level. As a prodrug, testosterone buciclate is hydrolyzed to release active testosterone. wikipedia.orgresearchgate.net However, the rate of this hydrolysis and the subsequent accumulation of testosterone in specific target tissues following administration of the buciclate ester are not well characterized.
Future research should focus on quantitative whole-body autoradiography or advanced imaging techniques, such as positron emission tomography (PET), using radiolabeled this compound. This would allow for a dynamic visualization of the compound's journey from the injection depot to various androgen-sensitive tissues, including skeletal muscle, adipose tissue, bone, prostate, and the central nervous system. A key area of interest is the testis, where locally high concentrations of testosterone are crucial for spermatogenesis. nih.gov Studies have shown that this compound administration can decrease testicular volume and affect sperm parameters, suggesting significant local effects. targetmol.com
Furthermore, research is needed to determine the cellular receptor occupancy kinetics of the testosterone released from this compound. It is known that testosterone can be converted to dihydrotestosterone (B1667394) (DHT), which has a higher binding affinity for the androgen receptor. nih.gov Investigating the dynamics of androgen receptor binding in target cells over the long duration of this compound's action would be crucial. This would involve measuring the proportion of occupied versus unoccupied androgen receptors over time and how this correlates with downstream gene expression. Understanding these kinetics is vital to explain the prolonged physiological effects observed, such as the sustained suppression of gonadotropins. nih.govnih.gov
Advanced Pharmacokinetic-Pharmacodynamic Modeling and Simulation
Existing pharmacokinetic (PK) data for this compound provides a solid foundation, demonstrating its long half-life and ability to maintain stable testosterone levels. nih.govwikipedia.org Clinical studies in hypogonadal men established a terminal elimination half-life of approximately 29.5 days and a mean residence time of around 65 days. nih.gov Unlike shorter-acting esters, this compound avoids the initial supraphysiological "burst" of testosterone, leading to a more uniform and predictable pharmacokinetic profile. wikipedia.orgcambridge.org
The next frontier is the development of advanced pharmacokinetic-pharmacodynamic (PK/PD) models. These models would go beyond describing drug concentrations and aim to quantitatively link the PK profile of this compound to its physiological effects (pharmacodynamics). For instance, a PK/PD model could correlate the stable serum testosterone concentrations with the degree of suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), changes in spermatogenesis, and effects on secondary sexual characteristics. hormonebalance.org
Such models could simulate different dosing scenarios to predict long-term outcomes and individual variability in response. Research has shown that men can be "responders" or "non-responders" in terms of contraceptive efficacy, which appears to be related to differences in the hormonal equilibrium for gonadotropin secretion. nih.gov Advanced PK/PD modeling could help identify the key parameters that determine this variability, potentially allowing for the personalization of therapy. Computer simulations, similar to those used for other testosterone esters, could project steady-state concentrations and fluctuations, optimizing potential therapeutic regimens before clinical trials. researchgate.net
| Testosterone Ester | Vehicle | Elimination Half-Life (t½) | Mean Residence Time (MRT) | Reference |
|---|---|---|---|---|
| This compound | Aqueous Suspension | 29.5 days | 60.0 days | wikipedia.org |
| Testosterone Enanthate | Castor Oil | 4.5 days | 8.5 days | wikipedia.org |
| Testosterone Undecanoate | Tea Seed Oil | 20.9 days | 34.9 days | wikipedia.org |
| Testosterone Undecanoate | Castor Oil | 33.9 days | 36.0 days | wikipedia.org |
| Testosterone Propionate (B1217596) | Oil Solution | 0.8 days | N/A | wikipedia.org |
Novel Formulation Development for Enhanced Controlled Release and Patient Compliance
The original formulation of this compound was a microcrystalline aqueous suspension, with a defined particle size of 75% of particles in the 10 to 50 μm range. wikipedia.org This formulation's design is central to its slow-release properties, as the ester's insolubility and the particle size dictate the rate of absorption and subsequent hydrolysis. nih.gov This long-acting nature significantly enhances patient compliance by reducing the need for frequent injections, a major drawback of shorter esters like testosterone enanthate. muscledogfitness.comoup.com
While innovative for its time, there is room for further advancement. Future research could explore alternative long-acting delivery systems to further refine the release kinetics and improve the patient experience. One promising avenue is the use of biodegradable polymer microspheres. hormonebalance.orgtandfonline.com Encapsulating this compound within these microspheres could potentially offer an even more consistent, zero-order release profile, minimizing any initial accelerated release and extending the duration of action beyond the currently observed 3-4 months. wikipedia.orghormonebalance.org
Another area of exploration is the development of in-situ forming depots. These would involve injecting a liquid polymer-drug solution that solidifies upon contact with physiological fluids, forming a solid implant that slowly releases the drug over time. Comparing the release profiles of this compound from different delivery vehicles, such as Alzet pumps versus Silastic implants in animal models, has already shown that the delivery system dramatically impacts the release and peak concentrations achieved. benthamopen.com Applying modern material science to create next-generation formulations could optimize the release profile for even greater stability and duration.
| Delivery System | Compound | Time to Peak Concentration | Peak Serum Testosterone Concentration (ng/mL) | Duration of Maintained 5 ng/mL Concentration | Reference |
|---|---|---|---|---|---|
| Alzet Pump | This compound | Day 18 | 26.83 ± 0.44 | Up to 45 days | benthamopen.com |
| Silastic Implants | This compound | Day 49 | 9.60 ± 0.47 | Up to 133 days | benthamopen.com |
| Alzet Pump | Testosterone Enanthate | N/A | N/A | Up to 45 days | benthamopen.com |
| Silastic Implants | Testosterone Enanthate | N/A | N/A | Up to 105 days | benthamopen.com |
Exploration of Non-Genomic Androgen Actions in Physiological Systems
Traditionally, testosterone's effects are understood through its "genomic" mechanism: binding to intracellular androgen receptors, which then act as transcription factors to alter gene expression. nih.govubi.pt However, a growing body of evidence supports a second, "non-genomic" pathway of androgen action. nih.govecu.edu.au These effects are rapid, occurring within seconds to minutes, and are initiated at the cell membrane. nih.gov They involve the activation of second messenger systems, such as G-proteins and the release of intracellular calcium, and can stimulate signaling cascades like the MAPK/ERK pathway. nih.govnih.govecu.edu.au
These non-genomic actions are insensitive to inhibitors of transcription and protein synthesis, indicating they operate independently of the classical nuclear receptor pathway. nih.govecu.edu.au They have been observed in various tissues, including skeletal muscle, where they may acutely enhance contractile force. nih.govecu.edu.au
A significant unanswered question is how the unique pharmacokinetic profile of this compound influences these non-genomic pathways. The stable, physiological testosterone levels provided by buciclate contrast sharply with the fluctuating, often supraphysiological, levels produced by shorter-acting esters. wikipedia.org Future research should investigate whether this sustained, stable signaling leads to different long-term adaptations in non-genomic pathways compared to the pulsatile signaling from other esters. This could be particularly relevant in the vascular system, where testosterone exerts rapid vasodilatory effects, and in skeletal muscle, potentially influencing muscle function and performance. ubi.ptnih.gov
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of this compound's effects, future research must move beyond single-pathway analysis and embrace a systems biology approach. This involves integrating high-throughput data from multiple "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of the drug's impact on physiological systems.
For example, a systems biology study would not only measure serum testosterone and gonadotropin levels but also profile the changes in gene expression (transcriptomics) in the pituitary and testes, identify alterations in protein levels (proteomics) in muscle and prostate tissue, and map the shifts in metabolic pathways (metabolomics) in the liver and blood.
By integrating these vast datasets with the known PK/PD parameters, researchers could build computational models that map the entire network of interactions influenced by this compound. This approach could reveal novel mechanisms of action and identify previously unknown biomarkers of response or efficacy. For instance, it could help explain the precise molecular cascade leading from stable testosterone levels to the suppression of spermatogenesis or the observed increases in hematological parameters and body weight. nih.gov A systems biology framework is essential for moving from a reductionist view to a comprehensive, mechanistic understanding of this promising long-acting androgen.
Q & A
Basic Research Questions
Q. What methodologies are recommended for chemical characterization of testosterone buciclate in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for confirming purity (≥98%) and structural integrity. LC-MS/MS is essential for quantifying this compound in biological matrices (e.g., serum) to validate pharmacokinetic profiles . Reproducible characterization requires adherence to protocols for solvent preparation (e.g., ethanol stock solutions) and validation against reference standards .
Q. How should researchers design controlled pharmacological studies to evaluate this compound’s androgenicity?
- Methodological Answer :
- Dose selection : Use dose-response curves based on prior in vivo data (e.g., 5–200 mg/kg) to identify thresholds for testosterone suppression and sperm parameter changes .
- Controls : Include vehicle controls (e.g., ethanol-based formulations) and active comparators (e.g., testosterone enanthate).
- Endpoints : Measure serum testosterone levels, testicular volume, and sperm motility indices at multiple timepoints to account for its long-acting properties .
- Sample size : Power calculations should align with guidelines for hormonal studies (e.g., n ≥ 8/group to detect 30% differences) .
Q. What are best practices for handling solubility challenges in this compound formulations?
- Methodological Answer : For in vitro studies, prepare 50 mg/mL stock solutions in ethanol with ultrasonic agitation to ensure homogeneity. For in vivo administration, use carrier systems like castor oil or cyclodextrins, and validate stability via UV-spectroscopy . Fresh preparation is critical to avoid ester degradation .
Advanced Research Questions
Q. How can compartmental pharmacokinetic modeling improve understanding of this compound’s sustained release profile?
- Methodological Answer :
- Model design : Use a two-compartment model to differentiate distribution (α-phase) and elimination (β-phase) phases. Parameters like t½ and AUC should be derived from serial blood sampling (e.g., 0–120 days post-injection) .
- Validation : Compare model predictions with empirical data from LC-MS/MS measurements, adjusting for interspecies metabolic differences .
- Software tools : Implement NONMEM or Phoenix WinNonlin for nonlinear mixed-effects modeling .
Q. How can researchers resolve contradictions between in vitro receptor-binding assays and in vivo efficacy data for this compound?
- Methodological Answer :
- Data triangulation : Cross-validate in vitro androgen receptor (AR) affinity assays (e.g., radioligand binding) with in vivo pharmacodynamic outcomes (e.g., seminal vesicle weight in rodent models).
- Statistical adjustments : Apply multivariate regression to account for variables like protein binding and tissue-specific metabolism .
- Meta-analysis : Systematically review historical data using PRISMA guidelines to identify confounding factors (e.g., dosage intervals) .
Q. What experimental frameworks are optimal for studying long-term effects of this compound on endocrine function?
- Methodological Answer :
- Longitudinal design : Conduct 12-month studies in non-human primates, monitoring hypothalamic-pituitary-gonadal (HPG) axis recovery post-treatment via LH/FSH assays .
- Endpoints : Include histopathology of reproductive organs and lipidomic profiling to assess metabolic side effects .
- Ethical compliance : Follow ARRIVE guidelines for animal welfare and pre-register protocols in public repositories (e.g., ClinicalTrials.gov ) .
Q. How can researchers investigate synergistic effects between this compound and other androgens in hypogonadism models?
- Methodological Answer :
- Combination dosing : Use factorial designs to test interactions (e.g., this compound + DHT) and measure additive effects on muscle mass or bone density .
- Mechanistic assays : Perform transcriptomic analysis (RNA-seq) on AR-target tissues to identify co-regulated pathways .
Q. What molecular mechanisms underlie this compound’s effects on sperm cytoplasmic droplet retention?
- Methodological Answer :
- Hypothesis-driven approach : Test whether impaired Sertoli cell phagocytosis (via immunohistochemistry) or oxidative stress (via ROS assays) contributes to abnormal spermatogenesis .
- Comparative studies : Contrast this compound with short-acting esters (e.g., testosterone propionate) to isolate duration-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
